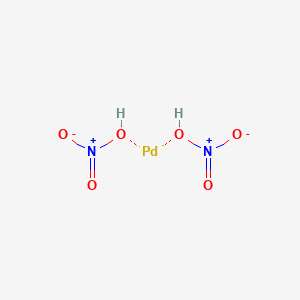
Bis(nitrooxy)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(nitrooxy)palladium is a palladium-based compound characterized by the presence of two nitrooxy groups attached to a central palladium atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(nitrooxy)palladium typically involves the reaction of palladium nitrate with suitable ligands under controlled conditions. One common method involves the reaction of palladium nitrate with nitric acid, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium nitrate and nitric acid in reactors designed to handle the specific requirements of the reaction. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(nitrooxy)palladium undergoes various types of chemical reactions, including:
Oxidation: The nitrooxy groups can participate in oxidation reactions, leading to the formation of different oxidation states of palladium.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: The nitrooxy groups can be substituted with other ligands, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, hydrogen, hydrazine, and various ligands. The reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent playing crucial roles.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state palladium compounds, while reduction reactions may produce palladium in lower oxidation states or even elemental palladium.
Applications De Recherche Scientifique
Bis(nitrooxy)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing into the potential use of this compound in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are exploited in industrial processes such as the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(nitrooxy)palladium involves the interaction of the palladium center with various substrates, facilitating chemical transformations. The nitrooxy groups play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Bis(nitrooxy)palladium can be compared with other palladium compounds such as:
Palladium acetate: Known for its use in cross-coupling reactions, palladium acetate has different reactivity and stability compared to this compound.
Palladium chloride: Another commonly used palladium compound, palladium chloride is often employed in catalytic hydrogenation and oxidation reactions.
Palladium nitrate: Similar to this compound, palladium nitrate contains nitro groups but differs in its overall structure and reactivity.
Propriétés
Formule moléculaire |
H2N2O6Pd |
|---|---|
Poids moléculaire |
232.45 g/mol |
Nom IUPAC |
nitric acid;palladium |
InChI |
InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |
Clé InChI |
VXBIXSPIFIWRAQ-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















